molecular formula C17H14O3 B15369149 7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde CAS No. 57543-51-8

7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde

Cat. No.: B15369149
CAS No.: 57543-51-8
M. Wt: 266.29 g/mol
InChI Key: CPLJDAFIFHVHKQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a synthetic benzopyran derivative characterized by a methoxy group at position 7, a phenyl substituent at position 2, and a carboxaldehyde functional group at position 2. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their diverse biological activities, including anticancer and antimicrobial properties.

Properties

CAS No.

57543-51-8

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

7-methoxy-2-phenyl-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C17H14O3/c1-19-15-8-7-13-9-14(11-18)17(20-16(13)10-15)12-5-3-2-4-6-12/h2-11,17H,1H3

InChI Key

CPLJDAFIFHVHKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

Biological Activity

7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring system. Its structural formula is represented as follows:

C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_{3}

This specific substitution pattern is believed to influence its reactivity and biological activity, making it a valuable subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • In Vitro Cytotoxicity Testing :
    A study assessed the cytotoxic effects of several benzopyran derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MD-MB-231 (breast cancer). The results indicated IC50 values ranging from 15.0 to 27.5 μM , suggesting potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
    CompoundMCF-7 (μM)HCT-116 (μM)MD-MB-231 (μM)
    7-Methoxy-BP15.0–27.5Not specifiedNot specified
    5-FU30.0Not specifiedNot specified
  • Mechanism of Action :
    The anticancer mechanism may involve the induction of apoptosis and cell cycle arrest, with studies indicating that the compound can activate pathways leading to programmed cell death in malignant cells .
  • Comparison with Other Compounds :
    In comparative studies, other benzopyran derivatives have shown varying degrees of cytotoxicity, with some compounds exhibiting IC50 values significantly higher than those of this compound, highlighting its superior efficacy .

Additional Biological Activities

Beyond anticancer properties, benzopyran derivatives are known for their anti-inflammatory , antioxidant , and antimicrobial activities . Research indicates that these compounds can modulate inflammatory pathways and exhibit protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde (Compound 2d)

  • Structural Differences : Lacks the 2-phenyl group but features a 4-oxo (keto) group.
  • Synthesis: Synthesized from 2′-hydroxy-4′-methoxyacetophenone via cyclization catalyzed by BF₃-etherate and acetic anhydride .
  • This contrasts with the 2-phenyl group in the target compound, which introduces steric bulk and lipophilicity, possibly affecting membrane permeability in biological systems.

Osthol (7-Methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one)

  • Natural Occurrence : Isolated from Peucedanum species () .
  • Implications : The 8-prenyl group in Osthol contributes to its reported antifungal and anticancer activities. In contrast, the carboxaldehyde at position 3 in the target compound may enable Schiff base formation, a reactivity absent in Osthol.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7a)

  • Structural Differences : A pyran-2-one derivative with a benzoylallyl substituent, lacking the fused benzene ring of benzopyrans.
  • Synthesis : Derived from sodium ethoxide-mediated reactions, as detailed in .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method
7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde Benzopyran 7-OCH₃, 2-Ph, 3-CHO Aldehyde Not explicitly described (inferred)
7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde Benzopyran 7-OCH₃, 4-O, 3-CHO Aldehyde, Ketone BF₃-etherate cyclization
Osthol Coumarin (Benzopyran-2-one) 7-OCH₃, 8-prenyl Lactone Natural isolation
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Pyran-2-one 4-OH, 6-CH₃, 3-benzoylallyl Ketone, Hydroxy Sodium ethoxide reaction

Research Findings and Implications

  • Electronic Effects : The 2-phenyl group in the target compound likely increases electron density in the benzopyran ring, altering its UV/Vis absorption profile compared to 4-oxo derivatives.
  • Biological Activity : While Osthol’s prenyl group enhances lipid solubility and target binding, the carboxaldehyde in the target compound may facilitate covalent interactions with cellular nucleophiles (e.g., thiols or amines), a feature exploitable in drug design .

Q & A

Q. What are the key synthetic routes for 7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting a substituted chromone aldehyde (e.g., 7-hydroxy-3-formyl chromone) with acetophenone derivatives under acidic or basic conditions. For example, in analogous systems, 7-hydroxy-3-formyl chromone reacts with substituted acetophenones to yield benzopyran derivatives via Claisen-Schmidt condensation .
  • Reaction Conditions :
ReagentSolventTemperatureCatalystYield (%)
Acetophenone derivativesEthanolRefluxNaOH or HCl60-75
NaH (for deprotonation)THF0–25°C

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer :
  • Chromatography : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for methoxy (δ3.84.0\delta \sim3.8–4.0 ppm), aldehyde (δ9.810.0\delta \sim9.8–10.0 ppm), and aromatic proton signals.
  • MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 294.3 for C17_{17}H14_{14}O4_4) .
  • Melting Point : Compare experimental values (e.g., 146–148°C) with literature data .

Q. What are the solubility properties of this compound?

  • Methodological Answer :
  • Solubility Profile :
SolventSolubility (mg/mL)Notes
Ethanol>50Fully soluble at RT
DMSO>20For biological assays
Water<0.1Requires co-solvents
  • Handling : Pre-dissolve in DMSO for in vitro studies, ensuring final concentration <0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How to resolve contradictory spectral data in structural characterization?

  • Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities.
  • Strategies :

2D NMR : Use HSQC and HMBC to confirm connectivity between methoxy, aldehyde, and aromatic protons.

HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns.

Crystallography : Single-crystal X-ray diffraction (if feasible) for unambiguous confirmation .

Q. What is the compound’s role in modulating kinase activity?

  • Methodological Answer : Structural analogs (e.g., PD98059) inhibit MAPK/ERK pathways by targeting ATP-binding sites.
  • Experimental Design :
  • Kinase Assays : Use recombinant kinases (e.g., ERK1/2) with ATP-competitive assays (IC50_{50} determination).
  • Cellular Studies : Treat HEK293 or cancer cell lines, followed by Western blotting for phosphorylated ERK .
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., LY294002 for PI3K inhibition).

Q. How to optimize regioselectivity in derivatization reactions?

  • Methodological Answer : The aldehyde group at position 3 is highly reactive.
  • Derivatization Examples :
  • Nucleophilic Addition : React with amines (e.g., hydrazines) to form Schiff bases.
  • Electrophilic Substitution : Brominate the phenyl ring using NBS under radical conditions .
  • Regioselectivity Control :
  • Use directing groups (e.g., methoxy at position 7) to favor para-substitution on the phenyl ring.
  • Employ DFT calculations to predict reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

  • Methodological Answer : Variations in IC50_{50} values across studies may stem from assay conditions.
  • Troubleshooting :

Assay Uniformity : Standardize parameters (e.g., ATP concentration, incubation time).

Metabolic Stability : Check compound degradation via LC-MS in cell culture media.

Off-Target Effects : Use knockout cell lines or siRNA to validate target specificity .

Tables of Key Physical and Spectroscopic Data

Property Value Reference
Molecular FormulaC17_{17}H14_{14}O4_4
Molecular Weight294.3 g/mol
Melting Point146–148°C
1H^1H-NMR (DMSO-d6)δ 9.92 (s, 1H, CHO), 3.87 (s, 3H, OCH3)
Solubility in DMSO>20 mg/mL

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